5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine

Nucleoside Synthesis Vorbrüggen Glycosylation Anticancer Agents

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (CAS 17242-85-2) is a silyl-protected derivative of the antineoplastic agent 5-fluorouracil (5-FU). Its molecular formula is C10H19FN2O2Si2 with a molecular weight of 274.44 g/mol.

Molecular Formula C10H19FN2O2Si2
Molecular Weight 274.44 g/mol
CAS No. 17242-85-2
Cat. No. B093986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine
CAS17242-85-2
Molecular FormulaC10H19FN2O2Si2
Molecular Weight274.44 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=NC(=NC=C1F)O[Si](C)(C)C
InChIInChI=1S/C10H19FN2O2Si2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3
InChIKeyMPVQFVDWJDULDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (CAS 17242-85-2): A Critical Silyl-Protected Intermediate for Fluoropyrimidine Synthesis


5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine (CAS 17242-85-2) is a silyl-protected derivative of the antineoplastic agent 5-fluorouracil (5-FU) . Its molecular formula is C10H19FN2O2Si2 with a molecular weight of 274.44 g/mol . The trimethylsilyl (TMS) groups confer enhanced volatility and solubility in organic solvents, rendering this compound indispensable as an intermediate in the Vorbrüggen glycosylation and related methodologies for synthesizing 5-fluoropyrimidine nucleosides [1]. This compound is not biologically active per se but serves as a key, protected building block for constructing therapeutically relevant molecules, including the clinically used anticancer prodrug ftorafur (tegafur) [2].

Procurement Risk Analysis: Why 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine Cannot Be Casually Substituted


Procurement decisions for silylated pyrimidines cannot rely on a generic 'class substitution' approach. The specific electronic and steric properties of the 5-fluoro substituent dramatically alter the reactivity of the heterocycle compared to non-fluorinated analogs like 2,4-bis(trimethylsilyloxy)pyrimidine (CAS 10457-14-4) [1]. The electron-withdrawing nature of the fluorine atom impacts the regioselectivity of glycosylation and alkylation reactions, directly influencing the N1/N3 product ratio and overall yield [2]. Furthermore, alternative protecting group strategies, such as the 2,4-dimethoxy analog (CAS 4330-22-7), exhibit markedly different lability and coupling efficiency under Lewis acid catalysis [3]. Consequently, substituting this specific TMS-protected 5-FU derivative with a related silylated pyrimidine without rigorous re-optimization of reaction conditions will likely result in significantly lower yields, compromised stereoselectivity, or complete synthetic failure. The evidence presented in Section 3 quantifies these critical performance gaps.

5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine: Quantified Performance Benchmarks Against Key Comparators


Glycosylation Yield Superiority of 5-Fluoro-TMS-Pyrimidine vs. Non-Fluorinated TMS-Uracil

In nucleoside coupling reactions employing 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, the 5-fluoro-substituted silyl derivative demonstrates substantially higher glycosylation efficiency compared to its non-fluorinated counterpart. Under identical conditions (1:1:1 base/sugar/SnCl4 ratio in acetonitrile, room temperature, 3 hours), the 5-fluoro derivative achieves a 98% yield, whereas the non-fluorinated uracil derivative yields only 78% [1]. This 20% absolute yield improvement is attributed to the electron-withdrawing effect of the 5-fluoro group, which increases the electrophilicity of the heterocycle, thereby facilitating nucleophilic attack by the sugar moiety [1].

Nucleoside Synthesis Vorbrüggen Glycosylation Anticancer Agents

Regioselectivity Advantage: Directed N1-Alkylation with 5-Fluoro-TMS-Pyrimidine

The target compound demonstrates exclusive N1-alkylation regioselectivity in reactions with acetoxymethyl ethers. Condensation with 2-acetoxyethyl acetoxymethyl ether in the presence of SnCl4 occurs solely at the N1 position, as confirmed by subsequent deamination studies, yielding the desired acyclonucleoside precursor in 50-60% overall yield [1]. In contrast, alkylations of non-fluorinated 2,4-bis(trimethylsilyloxy)pyrimidine with allyl or arylmethyl halides frequently suffer from non-regioselective mixtures of N1 and N3 products, often requiring chromatographic separation and compromising overall yield [2].

Regioselective Alkylation Acyclonucleoside Synthesis 5-FU Prodrugs

Quantified Coupling Efficiency: 5-Fluoro-TMS-Pyrimidine vs. 5-Fluoro-Dimethoxypyrimidine

A direct comparison of glycosylation yields using identical carbohydrate and catalyst conditions reveals the superiority of the TMS-protected derivative over the corresponding methoxy-protected analog. While 2,4-bis-trimethylsilyloxy-5-fluoropyrimidine (2a) couples with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (3a) to give the protected nucleoside in 98% yield, the analogous coupling with 2,4-dimethoxy-5-fluoropyrimidine (2b) under the same conditions produces the corresponding adduct in only 'good yield,' with the authors noting that the TMS derivative is the superior coupling partner [1].

Protecting Group Strategy Glycosylation Nucleoside Analog

Scalable Synthesis Yield: 90% Weight Yield from 5-Fluorouracil

The synthesis of 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine from its parent compound, 5-fluorouracil, is highly efficient and scalable. A patented process reports the production of 485.0 g of the target compound (assaying at 85% purity) from the silylation of 5-fluorouracil, corresponding to a 90% yield by weight of theory [1]. This high-yielding transformation is a critical parameter for industrial procurement, ensuring minimal loss of the valuable 5-FU starting material.

Scale-up Synthesis Process Chemistry Intermediate Manufacturing

Procurement-Driven Application Scenarios for 5-Fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine


High-Efficiency Synthesis of 5-Fluorouridine and Related Ribonucleosides

For laboratories and CDMOs seeking to maximize the yield of 5-fluorouridine derivatives, 5-fluoro-2,4-bis((trimethylsilyl)oxy)pyrimidine is the unequivocal choice. As demonstrated by the 98% coupling yield with protected ribofuranose, this intermediate minimizes waste and maximizes the value of expensive sugar precursors, providing a robust and reproducible platform for producing building blocks used in antisense oligonucleotides and antiviral research [1].

Scalable Manufacture of Ftorafur (Tegafur) and Related 5-FU Prodrugs

This compound is a critical, high-yielding intermediate in the synthesis of ftorafur, an oral 5-FU prodrug used clinically [1]. The 90% weight yield achieved in its silylation from 5-FU ensures cost-effective scale-up. Its exclusive N1-regioselectivity in alkylation reactions, as evidenced by the synthesis of acyclonucleoside derivatives, guarantees the formation of the desired N1-substituted prodrug scaffold without costly purification of regioisomeric impurities [2].

Stereoselective Synthesis of 5-Fluoro-2'-deoxy-β-uridine (β-FUDR)

In the synthesis of the anticancer agent 5-fluoro-2'-deoxy-β-uridine (floxuridine), this silylated intermediate reacts stereoselectively with protected 2-deoxy-α-D-ribofuranosyl chloride in the presence of a Brønsted acid to provide the protected β-anomer in nearly quantitative yield [1]. This high stereoselectivity is essential for producing the bioactive β-configured nucleoside, avoiding the formation of the inactive α-anomer and thereby simplifying purification.

Comparative Development of Novel 5-Fluoropyrimidine-Based Therapeutics

Medicinal chemistry programs evaluating new 5-fluoropyrimidine nucleoside analogs should standardize on this intermediate. Its established performance—superior glycosylation yields compared to non-fluorinated or methoxy-protected analogs [1]—allows for a reliable assessment of novel carbohydrate moieties, reducing the variable of poor base coupling efficiency. This ensures that structure-activity relationship (SAR) studies are not confounded by low and variable yields of the target nucleosides.

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